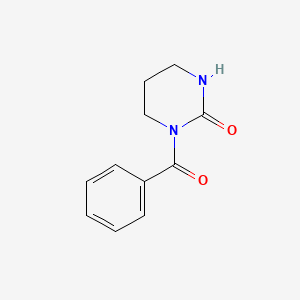![molecular formula C16H11FN4S B15211629 1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine CAS No. 827602-56-2](/img/structure/B15211629.png)
1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a thiophene ring, and an imidazo[4,5-b]pyrazine core. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
准备方法
The synthesis of 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Attachment of the 4-Fluorobenzyl Group: The final step involves the alkylation of the imidazo[4,5-b]pyrazine core with 4-fluorobenzyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
化学反应分析
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure can interact with specific molecular targets.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism by which 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication or transcription.
相似化合物的比较
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(4-Fluorobenzyl)-6-(furan-2-yl)-1H-imidazo[4,5-b]pyrazine:
1-(4-Fluorobenzyl)-6-(pyridin-2-yl)-1H-imidazo[4,5-b]pyrazine: Incorporation of a pyridine ring, which can influence its binding affinity to biological targets and its overall stability.
The uniqueness of 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
827602-56-2 |
|---|---|
分子式 |
C16H11FN4S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
3-[(4-fluorophenyl)methyl]-5-thiophen-2-ylimidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C16H11FN4S/c17-12-5-3-11(4-6-12)9-21-10-19-15-16(21)20-13(8-18-15)14-2-1-7-22-14/h1-8,10H,9H2 |
InChI 键 |
KTNGGZUOYRVYGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CN=C3C(=N2)N(C=N3)CC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)











![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)

